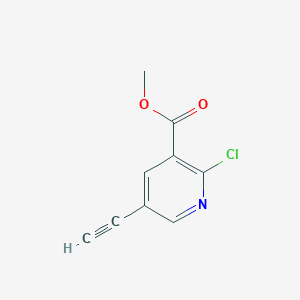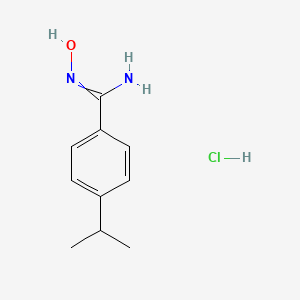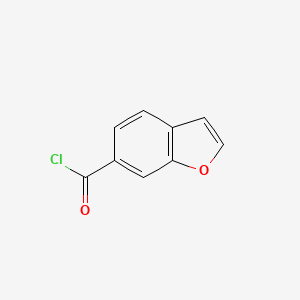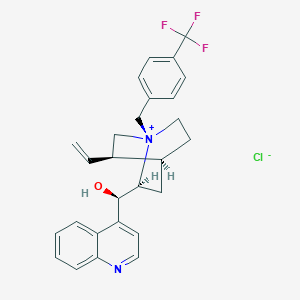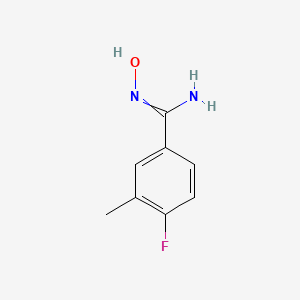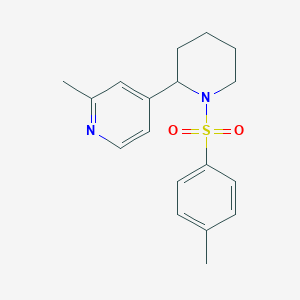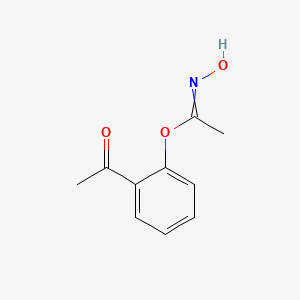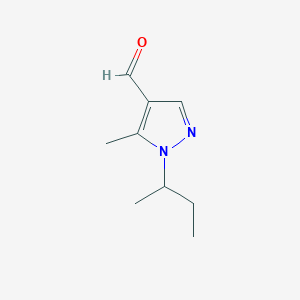
1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by a sec-butyl group at the first position, a methyl group at the fifth position, and an aldehyde group at the fourth position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the preparation of the pyrazole ring. Common starting materials include hydrazines and 1,3-diketones.
Cyclization: The hydrazine reacts with the diketone to form the pyrazole ring through a cyclization reaction. This reaction is often carried out in the presence of an acid catalyst.
Functional Group Introduction: The sec-butyl and methyl groups are introduced through alkylation reactions. The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis is often carried out in batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Continuous Process: For large-scale production, continuous flow reactors may be used to maintain a steady production rate and improve efficiency.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted pyrazoles depending on the electrophile used.
科学研究应用
1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and as a building block in the production of various functional materials.
作用机制
The mechanism of action of 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting or activating their function.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or other biological processes.
相似化合物的比较
1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a different position of the methyl group.
1-(tert-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a tert-butyl group instead of a sec-butyl group.
1-(sec-Butyl)-5-ethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the sec-butyl group at the first position and the methyl group at the fifth position provides distinct steric and electronic properties compared to its analogs.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
1-butan-2-yl-5-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H14N2O/c1-4-7(2)11-8(3)9(6-12)5-10-11/h5-7H,4H2,1-3H3 |
InChI 键 |
YFQFZSYRJZICQG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N1C(=C(C=N1)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


